This compound can be sourced from various chemical suppliers, such as AChemBlock, which lists it under catalog ID O33176. It has been identified with CAS number 67838-94-2 and is recognized for its potential applications in medicinal chemistry and material sciences due to its unique structural features .
The synthesis of 1-methyl-1H,4H,5H,6H-cyclopenta[b]pyrrol-4-one typically involves cyclization reactions that can be derived from simpler precursors. One common method includes the condensation of suitable aniline derivatives with carbonyl compounds under acidic or basic conditions to facilitate the formation of the bicyclic structure.
The synthesis can yield varying results based on the specific reagents and conditions used, with reported yields around 70-90% under optimized conditions .
The molecular structure of 1-methyl-1H,4H,5H,6H-cyclopenta[b]pyrrol-4-one features:
1-Methyl-1H,4H,5H,6H-cyclopenta[b]pyrrol-4-one participates in several chemical reactions due to its electrophilic nature:
These reactions are often utilized in synthetic pathways to create more complex molecules or derivatives for pharmaceutical applications .
Physical properties can be characterized using techniques such as:
The unique structure of 1-methyl-1H,4H,5H,6H-cyclopenta[b]pyrrol-4-one lends itself to various scientific applications:
Research continues into optimizing its synthesis and expanding its applications across different fields .
Fused bicyclic heterocycles are a cornerstone of medicinal and materials chemistry, characterized by two or more rings sharing adjacent atoms. These systems integrate heteroatoms (e.g., nitrogen, oxygen, sulfur) within their frameworks, creating electron-rich environments that confer unique physicochemical and biological properties. The cyclopenta[b]pyrrol-4-one scaffold exemplifies this class, featuring a five-membered carbocycle fused to a pyrrole ring. Such architectures are prevalent in natural products (e.g., alkaloids) and pharmaceuticals, where their rigidity and electronic diversity facilitate targeted interactions with biological macromolecules [6]. The fusion pattern—denoted by the [b] notation in cyclopenta[b]pyrrol-4-one—specifies bond connectivity between ring systems, critically influencing molecular geometry and reactivity [1] [8].
Cyclopenta-fused nitrogen heterocycles are classified by IUPAC nomenclature based on:1. Ring Fusion Orientation: The fusion descriptor (e.g., [b]) indicates which bonds of the pyrrole ring (standard numbering shown below) are shared with the cyclopentane ring. For cyclopenta[b]pyrrol-4-one:- The "b" bond corresponds to pyrrole atoms C4a-C8a (fusion between C3-C4 of pyrrole and C1-C2 of cyclopentane) [1] [8].2. Saturation: The hydrogen descriptors (1H,4H,5H,6H) denote partial saturation states:- 1H: Nitrogen-bound H (lactam form).- 4H,5H,6H: Saturated carbons in the cyclopentane ring (positions 4,5,6).3. Functional Groups: The 4-keto group creates an α,β-unsaturated lactam, enabling enolization and electrophilic addition [6].
Table 1: Key Fusion Patterns in Cyclopenta-Pyrrolones
Fusion Descriptor | Shared Bonds | Systematic Name Example | Structural Implication |
---|---|---|---|
[b] | Pyrrole bonds 3-4 | Cyclopenta[b]pyrrol-4-one | Linearly fused rings; planar backbone |
[c] | Pyrrole bonds 2-3 | Cyclopenta[c]pyrrol-4-one | Angular fusion; bent geometry |
[a] | Pyrrole bonds 4-4a | Not applicable to this system | Sterically hindered fusion |
The [b]-fusion in 1-methyl-1H,4H,5H,6H-cyclopenta[b]pyrrol-4-one yields a near-planar core, facilitating π-stacking interactions in biological contexts [6] [8].
Positional isomerism profoundly alters the properties of fused heterocycles. Key variations include:
Table 2: Impact of Positional Isomerism on Properties
Isomer Variation | Representative Structure | Key Property Differences |
---|---|---|
1-Methyl-4-keto (target) | Cyclopenta[b]pyrrol-4-one | Planar; conjugated C4-keto; N-H tautomerism blocked |
2-Methyl-5-keto | Cyclopenta[c]pyrrol-5-one | Angular; keto conjugation disrupted; N-H tautomer possible |
3-Methyl-1H-pyrrol-2-one | Non-fused analog | No ring fusion; flexible; no annulation effects |
Positional isomers exhibit distinct NMR profiles: the target compound’s C4-keto group deshields adjacent protons (H-3/H-5), appearing at δ 6.8–7.2 ppm, whereas isomers with ketones at C2 show downfield shifts beyond δ 7.5 ppm [5].
Ring fusion dictates bioactive conformation and target engagement:
Design Principle: Fusion patterns directly modulate topological polar surface area (TPSA) and logP, critical for blood-brain barrier permeability. The target compound’s TPSA of ~45 Ų and calculated logP of ~1.8 align with CNS drug guidelines [6] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: